![molecular formula C19H18N4OS2 B13364969 3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364969.png)
3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether” is a complex organic molecule that features a triazolo-thiadiazole core. This structure is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the heterocyclic ring system imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether” typically involves multi-step organic reactions. One common method starts with the preparation of the triazolo-thiadiazole core, followed by the introduction of the benzylsulfanyl and methylphenyl ether groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For large-scale production, the synthesis process can be optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The industrial production methods aim to achieve consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-thiadiazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolo-thiadiazole derivatives, and substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of “{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether” involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether
- {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether
Uniqueness
The uniqueness of “{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether” lies in its specific substitution pattern. The presence of the benzylsulfanyl group and the 3-methylphenyl ether moiety imparts distinct chemical and biological properties, differentiating it from similar compounds.
Propriétés
Formule moléculaire |
C19H18N4OS2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-(benzylsulfanylmethyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS2/c1-14-6-5-9-16(10-14)24-11-18-22-23-17(20-21-19(23)26-18)13-25-12-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3 |
Clé InChI |
IHPORHFHFSQKFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


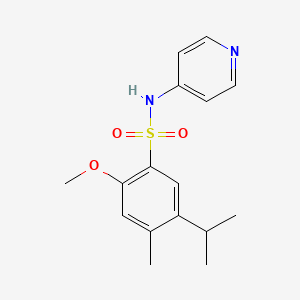
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364896.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364921.png)
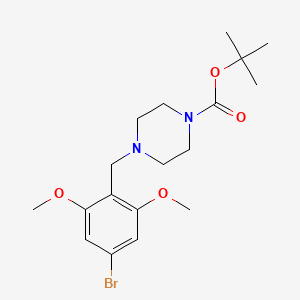
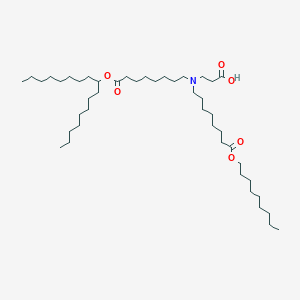
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364948.png)
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
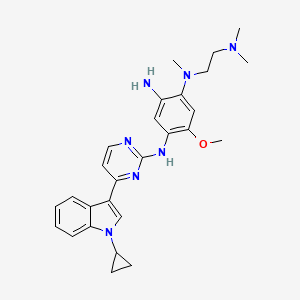
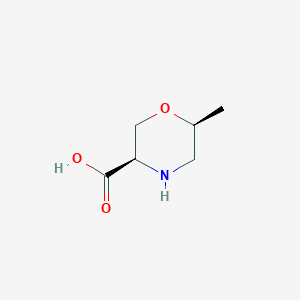
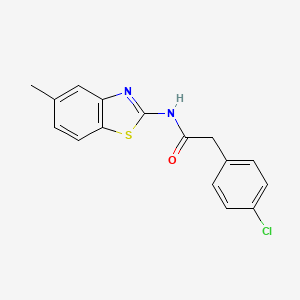
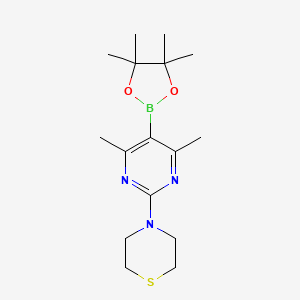
![2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364991.png)

